molecular formula C8H12N2O B12839658 (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol

Cat. No.: B12839658
M. Wt: 152.19 g/mol
InChI Key: ZAODMRKKIMBZKH-MRVPVSSYSA-N
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Description

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and organic synthesis. This compound features a 6-methylpyridin-3-yl scaffold, a structure recognized in scientific literature for its relevance in developing central nervous system (CNS) targeted molecules . The specific stereochemistry of the (S)-enantiomer makes it a valuable chiral building block or intermediate for the synthesis of more complex, stereospecific molecules, particularly in the exploration of novel therapeutics . Compounds with similar structural motifs, such as the 2-aminopyridine group, have been investigated as selective inhibitors for neurological targets, where the chiral center and hydrogen-bonding functionalities are critical for binding affinity and selectivity . The presence of both amino and alcohol functional groups on a chiral center provides multiple points for chemical modification and interaction with biological systems, offering researchers a versatile starting material for drug discovery programs. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1S)-2-amino-1-(6-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-2-3-7(5-10-6)8(11)4-9/h2-3,5,8,11H,4,9H2,1H3/t8-/m1/s1

InChI Key

ZAODMRKKIMBZKH-MRVPVSSYSA-N

Isomeric SMILES

CC1=NC=C(C=C1)[C@@H](CN)O

Canonical SMILES

CC1=NC=C(C=C1)C(CN)O

Origin of Product

United States

Preparation Methods

Asymmetric Reduction Using Chiral Catalysts

  • Process: Ketone precursors such as 1-(6-methylpyridin-3-yl)ethanone are subjected to asymmetric reduction using chiral catalysts like (R)- or (S)-BINAP-Ru complexes.

  • Conditions: The reaction is typically carried out in alcoholic solvents (methanol or ethanol) under controlled temperature to favor the (S)-enantiomer.

  • Outcome: Optical purity exceeding 98% enantiomeric excess (ee) can be achieved, monitored by high-performance liquid chromatography (HPLC).

Biocatalytic Synthesis

  • Enzymes Used: Engineered hydroxynitrile lyases (HNLs) or transaminases are employed for stereoselective synthesis.

  • Example: HNL from Prunus amygdalus has been optimized for similar substrates, enabling efficient production of the (S)-enantiomer.

  • Advantages: This method offers environmentally friendly conditions and high stereoselectivity.

Multi-Step Organic Synthesis

  • Intermediate Formation: The synthesis may involve intermediates such as 1-(6-methylpyridin-3-yl)ethanone, prepared via hydration of 5-ethynyl-2-methylpyridine or Grignard reactions with 6-methylpyridine-3-carboxylic acid esters.

  • Grignard Reaction Details:

    Parameter Details
    Reagent tert-Butylmagnesium chloride
    Solvent Tetrahydrofuran (THF)
    Temperature 40–70°C (preferably 65°C)
    Reaction Time 30 minutes to 2 hours (preferably 60 min)
    Yield 78%–88% molar yield
  • Hydration Reaction:

    Parameter Details
    Starting Material 5-Ethynyl-2-methylpyridine
    Solvent Mixture Sulfuric acid and toluene (2:1 to 4:1)
    Temperature 50°C for 16 hours (alternatives: 70°C for 2 h or 80°C for several hours)
    Yield >90% molar yield
  • One-Pot Synthesis: Some processes allow one-pot conversion of intermediates without isolation, improving efficiency.

  • Scale-Up: Industrial methods focus on large-scale asymmetric synthesis using chiral catalysts or biocatalysts to maintain high enantiomeric purity.

  • Environmental and Safety Aspects: Processes avoid hazardous reagents such as tungsten-based catalysts and explosive oxidants like hydrogen peroxide.

  • Purification: Recrystallization from ethanol/water mixtures or chiral chromatography ensures enantiomeric purity above 95%.

Reaction Type Reagents/Conditions Outcome/Notes
Oxidation Potassium permanganate (KMnO₄), CrO₃ Conversion to ketones or aldehydes
Reduction Sodium borohydride (NaBH₄), LiAlH₄ Reduction of ketone precursors to amino alcohol
Substitution Alkyl halides, amines Nucleophilic substitution at amino group
Method Key Reagents/Enzymes Conditions Yield/Enantiomeric Purity Advantages
Asymmetric Reduction (R)- or (S)-BINAP-Ru catalysts Alcoholic solvents, controlled temp >98% ee, high yield High stereoselectivity
Biocatalytic Synthesis Hydroxynitrile lyases, transaminases Mild, aqueous conditions High stereoselectivity Environmentally friendly
Grignard Reaction tert-Butylmagnesium chloride THF, 40–70°C 78–88% molar yield Efficient intermediate formation
Hydration Reaction Sulfuric acid/toluene mixture 50–80°C, several hours >90% molar yield High yield, scalable
  • The asymmetric reduction and biocatalytic methods are the most reliable for obtaining the (S)-enantiomer with high optical purity, essential for pharmaceutical applications.

  • Industrial processes emphasize safety and environmental considerations by avoiding hazardous catalysts and oxidants.

  • One-pot synthesis strategies improve efficiency by reducing intermediate isolation steps.

  • Purification techniques such as chiral chromatography and recrystallization are critical to achieving the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the pyridine ring or the amino alcohol side chain.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pyridine ring may also participate in π-π stacking interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared in Table 1 , focusing on substituent variations and regulatory status.

Compound Name Pyridine Substituent Amino Alcohol Substituent Molecular Weight (g/mol) Regulatory Status References
(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol 6-methyl Ethanolamine (S-config) ~182.23 (calculated) Not specified -
2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol 2,5-dimethoxy-4-methylphenyl Ethanolamine Not provided Class A (UK)
2-Amino-1-(3,4-dimethoxyphenyl)ethanol 3,4-dimethoxyphenyl Ethanolamine Not provided Class A (UK)
6-Acetylpyridin-3-yl derivative (Compound 46) 6-acetyl Acetamide-pyrrolidinone 391.46 Research use only
Key Observations:
  • Methoxy groups (e.g., in compounds) increase polarity, affecting solubility and receptor binding .
  • Stereochemistry : The (S)-configuration is critical for enantioselective interactions, unlike the racemic mixtures often reported in analogous compounds .

Biological Activity

(S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol is a chiral compound with significant pharmacological potential, particularly in the context of neurological disorders. The biological activity of this compound is largely attributed to its structural features, including the presence of both an amino group and a hydroxyl group, which enhance its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O, indicating a molecular weight of approximately 168.20 g/mol. The compound features a pyridine ring with a methyl substituent at the 6-position, contributing to its unique reactivity and biological properties.

Research indicates that this compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors. These interactions suggest potential neuroprotective effects and modulation of neurotransmitter levels, which are crucial in the treatment of neurological disorders.

Biological Activity Overview

  • Neuroprotective Properties :
    • Compounds with similar structures have shown neuroprotective effects, potentially reducing neuronal damage associated with neurodegenerative diseases.
    • Studies have indicated that this compound may influence pathways involved in neuronal survival and apoptosis.
  • Enzyme Inhibition :
    • The compound has been studied for its potential as an enzyme inhibitor, which could modulate various biochemical pathways. Its dual functional groups allow it to interact effectively with specific molecular targets .
  • Antimicrobial Activity :
    • Similar pyridine derivatives have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may possess similar activities .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study on Neuroprotective EffectsDemonstrated that pyridine derivatives can protect against oxidative stress in neuronal cells, suggesting a similar mechanism for this compound.
Enzyme Inhibition ResearchInvestigated the inhibitory effects on specific enzymes related to neurotransmitter metabolism, showing promise for therapeutic applications in mood disorders.
Antimicrobial Activity AssessmentFound that related compounds exhibited significant activity against bacterial strains, indicating potential for this compound in developing antimicrobial therapies .

Q & A

Q. What are the most reliable synthetic routes for producing (S)-2-Amino-1-(6-methylpyridin-3-yl)ethanol with high enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric reduction or biocatalytic methods. For example:

  • Asymmetric Reduction : Use chiral catalysts like (R)- or (S)-BINAP-Ru complexes to reduce ketone precursors (e.g., 1-(6-methylpyridin-3-yl)ethanone) to the corresponding amino alcohol. Optical purity (>98% ee) can be achieved using high-performance liquid chromatography (HPLC) for monitoring .
  • Biocatalytic Approaches : Engineered hydroxynitrile lyases (HNLs) or transaminases can stereoselectively synthesize the (S)-enantiomer. For instance, the HNL from Prunus amygdalus has been optimized for similar substrates (e.g., (R)-chloromandelic acid synthesis) .
  • Post-Synthesis Purification : Recrystallization in ethanol/water mixtures or chiral column chromatography ensures enantiomeric purity >95% .

Q. How can researchers characterize the structural and chiral integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and ethanolamine backbone. Key signals include pyridinyl protons at δ 7.2–8.5 ppm and the chiral center’s splitting pattern .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 180.20 g/mol for the free base) .
  • Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers. Optical purity >98% ee is achievable with retention time comparisons .
  • X-ray Crystallography : For absolute configuration confirmation, co-crystallize with resolving agents (e.g., tartaric acid derivatives) .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Salt Form Stability : The dihydrochloride salt (CAS 2177259-11-7) is preferred for long-term storage. Store at 2–8°C in airtight, light-protected containers to prevent decomposition .
  • Free Base Handling : Dissolve in anhydrous ethanol or DMSO (20 mg/mL) and aliquot to avoid repeated freeze-thaw cycles. Under argon, stability extends to 6 months at -20°C .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during derivatization for biological assays?

Methodological Answer:

  • Protective Group Strategy : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to shield the amino group during reactions (e.g., coupling with fluorophores). Deprotection with HCl/dioxane preserves stereochemistry .
  • Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica Lipase B) to selectively modify one enantiomer, leaving the desired (S)-form intact .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track chiral integrity during reactions .

Q. What mechanisms underlie its biological activity in kinase inhibition studies?

Methodological Answer:

  • Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) reveals interactions with kinase ATP-binding pockets. The 6-methylpyridin-3-yl group enhances hydrophobic contacts, while the ethanolamine moiety hydrogen-bonds with catalytic lysine residues .
  • Cellular Assays : In SU-DHL-2 lymphoma cell lines, the compound inhibits Bcr-Abl kinase (IC₅₀ ≈ 50 nM). Use Western blotting to monitor phospho-Tyr levels .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes. The pyridine ring’s methyl group reduces CYP450-mediated oxidation .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10). The free base is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (20 mg/mL) .
  • Salt Formation : Convert to hydrochloride salts to enhance aqueous solubility (e.g., 10 mg/mL in PBS at pH 7.4) .
  • Co-Solvent Systems : Use ethanol/water (1:1 v/v) or PEG-400 to achieve >5 mg/mL concentrations for in vivo studies .

Q. What computational tools predict synthetic pathways for novel derivatives?

Methodological Answer:

  • Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes using the compound as a building block. For example, coupling with 6-fluoropyridinyl groups via Suzuki-Miyaura cross-coupling .
  • Machine Learning Models : Template_relevance models (BKMS_METABOLIC, Reaxys_biocatalysis) prioritize feasible one-step reactions (e.g., amidation or reductive amination) .
  • DFT Calculations : Optimize transition states for asymmetric steps (e.g., B3LYP/6-31G* level) to predict enantioselectivity .

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